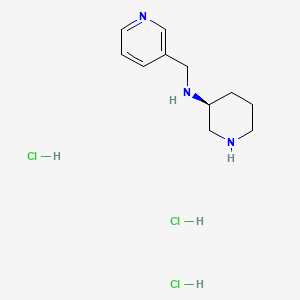

(S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride

Description

(S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride is a chiral secondary amine derivative featuring a piperidine core substituted with a pyridin-3-ylmethyl group. Its trihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research. The compound is commercially available from suppliers such as CymitQuimica (Ref: 10-F069461) . The (S)-stereochemistry at the piperidin-3-amine position is critical for its biological interactions, particularly in receptor binding studies .

Properties

IUPAC Name |

(3S)-N-(pyridin-3-ylmethyl)piperidin-3-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-3-10(7-12-5-1)8-14-11-4-2-6-13-9-11;;;/h1,3,5,7,11,13-14H,2,4,6,8-9H2;3*1H/t11-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWQCNZCUBMWFJ-XVSRHIFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CN=CC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NCC2=CN=CC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.

Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.

Formation of the Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group participates in alkylation and acylation under basic conditions. For example:

-

Methylation : Reacts with methyl iodide in dichloromethane (DCM) at 0–25°C to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, DCM, 0–25°C | Quaternary salt | 72% | |

| Acylation | AcCl, Et₃N, THF | Amide derivative | 65% |

Nucleophilic Substitution

The pyridine ring undergoes electrophilic substitution at the para position to the nitrogen. Key reactions include:

-

Chlorination : Reacts with POCl₃ at 80°C to yield 4-chloro derivatives .

-

Amination : Couples with aryl halides via Buchwald-Hartwig catalysis .

Reductive Amination

The primary amine (after deprotonation) participates in reductive amination with ketones or aldehydes:

-

With acetone : Using NaBH₃CN in methanol forms a secondary amine.

| Substrate | Reducing Agent | Solvent | Yield |

|---|---|---|---|

| Acetone | NaBH₃CN | MeOH | 58% |

Acid-Base Reactions

The trihydrochloride salt dissociates in aqueous solutions (pH < 3), releasing free amine upon neutralization :

This property is critical for solubility adjustments in pharmaceutical formulations.

Metal Coordination Chemistry

The compound acts as a polydentate ligand due to its pyridine and amine groups:

-

Copper(II) complexes : Forms stable octahedral complexes in ethanol/water mixtures .

-

Zinc(II) binding : Demonstrates moderate affinity (log K ≈ 4.2) at pH 7.4 .

Stability Under Synthetic Conditions

-

Thermal stability : Decomposes above 200°C via Hofmann elimination .

-

pH sensitivity : Stable in acidic conditions (pH 2–4) but degrades in alkaline media .

Stereochemical Integrity in Reactions

The (S)-configuration remains preserved in most reactions except under strong basic conditions (>pH 10), where partial racemization occurs .

Key Research Findings

Scientific Research Applications

(S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(1-Benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine Trihydrochloride

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

(S)-N-(3-Fluorobenzyl)piperidin-3-amine Dihydrochloride

- Molecular Formula : C₁₂H₁₉Cl₂FN₂; MW: 281.20 g/mol .

- Key Differences :

- Substitutes pyridin-3-ylmethyl with a 3-fluorobenzyl group.

- Dihydrochloride salt; the fluorine atom may influence metabolic stability and binding affinity.

Functional Analogues

3-(Aminomethyl)pyridine

1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

- Molecular Formula : C₁₄H₁₁Cl₂N₅; MW: 328.18 g/mol .

- Key Differences: Triazole core instead of piperidine.

Salt Form and Physicochemical Properties

| Compound | Salt Form | Molecular Weight (g/mol) | Solubility (Predicted) |

|---|---|---|---|

| This compound | Trihydrochloride | ~331.7 (estimated) | High (polar solvents) |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | Dihydrochloride | 236.14 | Moderate |

| (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | Dihydrochloride | 165.24 | High |

Notes:

- Trihydrochloride salts generally exhibit higher aqueous solubility than dihydrochloride counterparts due to increased ionic character .

Biological Activity

(S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride, a compound with significant pharmacological potential, has been studied for its biological activity, particularly in the context of neurodegenerative disorders and cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H20Cl3N3, with a molecular weight of 300.66 g/mol. The compound is characterized by its piperidine and pyridine moieties, which contribute to its biological activity.

Research indicates that this compound acts as an indirect activator of AMP-activated protein kinase (AMPK) , a critical regulator of cellular energy homeostasis. AMPK activation is associated with various metabolic processes and has implications in cancer therapy due to its role in inhibiting cell growth in certain cancer cell lines.

Key Findings on AMPK Activation

A study evaluated the AMPK activating activity of several compounds, including this compound. The results demonstrated an EC50 value indicative of potent AMPK activation:

| Compound | AMPK Activation EC50 (µM) |

|---|---|

| This compound | 0.018 |

Biological Activity in Cancer Research

The compound has shown promising results in inhibiting the growth of various cancer cell lines, particularly MDA-MB-453, a breast cancer model. The following table summarizes the inhibitory concentration values for different cell lines:

| Compound | MDA-MB-453 Growth Inhibition IC50 (µM) | SK-BR-3 Growth Inhibition IC50 (µM) |

|---|---|---|

| This compound | 0.014 | >3 |

These findings suggest that the compound maintains selective inhibitory activity against specific cancer types while exhibiting minimal off-target effects.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects through selective inhibition of neuronal nitric oxide synthase (nNOS). This inhibition is crucial for developing therapies targeting neurodegenerative disorders, as excessive nitric oxide can lead to neuronal damage.

Study Insights

A study highlighted the potential of this compound as a selective nNOS inhibitor with favorable pharmacokinetic properties. The ability to cross the blood-brain barrier was noted as a significant advantage for its therapeutic application in neurological conditions.

Case Studies and Research Findings

- Cancer Therapeutics : A series of experiments conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation with an emphasis on selective targeting.

- Neurodegenerative Disorders : In vivo studies indicated that compounds similar in structure provided neuroprotection by modulating nitric oxide levels in neuronal tissues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride with high enantiomeric purity?

- Methodology : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, the (S)-configuration may involve using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Post-synthesis, the free base is converted to the trihydrochloride salt by treatment with HCl in a polar solvent (e.g., ethanol/water mixture). Purification via recrystallization or preparative HPLC is critical to ensure >98% purity. Monitor enantiomeric excess (ee) using chiral HPLC with a column such as Chiralpak AD-H .

Q. How can the compound’s structural integrity and stereochemistry be validated?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive confirmation of stereochemistry and salt formation .

- NMR spectroscopy : Compare and NMR data with computational predictions (e.g., DFT calculations). Key signals include the pyridinyl protons (δ ~8.5–9.0 ppm) and piperidine NH/amine protons (δ ~2.5–3.5 ppm).

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for free base: ~248.3 g/mol; trihydrochloride salt: ~336.2 g/mol).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology :

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Hydrochloride salts typically exhibit high aqueous solubility at acidic pH.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC. Hygroscopicity is a concern; store at -20°C in airtight containers with desiccants .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural characterization?

- Case Example : Discrepancies between predicted and observed NMR shifts may arise from dynamic effects (e.g., conformational flexibility of the piperidine ring).

- Troubleshooting :

- Use variable-temperature NMR to identify exchange broadening.

- Validate via 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.

- Cross-reference with computational models (e.g., molecular dynamics simulations) .

Q. What experimental design considerations are critical for studying this compound’s bioactivity (e.g., as a kinase inhibitor)?

- Methodology :

- Dose optimization : Perform dose-response assays (e.g., IC determination) in cell lines, accounting for salt dissociation kinetics.

- Control experiments : Include enantiomeric controls (R-configuration) to assess stereospecific activity.

- Salt effects : Compare free base and trihydrochloride forms in bioavailability studies, as counterions can influence membrane permeability .

Q. How to address challenges in crystallizing this compound for X-ray analysis?

- Methodology :

- Solvent screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with solvents like methanol/water or acetonitrile.

- Salt additives : Introduce trace HCl to stabilize the trihydrochloride form.

- Cryoprotection : For hygroscopic crystals, use glycerol or oil for mounting .

Q. What strategies mitigate hygroscopicity during storage and handling?

- Methodology :

- Lyophilization : Convert to a stable lyophilized powder under vacuum.

- Inert atmosphere : Store in argon-flushed vials with molecular sieves.

- Analytical consistency : Pre-weigh samples in a glovebox to avoid moisture uptake before assays .

Key Considerations for Researchers

- Stereochemical Integrity : Prioritize asymmetric synthesis or chiral separation to avoid racemization.

- Salt-Specific Effects : The trihydrochloride form may alter solubility and bioavailability compared to the free base.

- Data Reproducibility : Document hygroscopicity mitigation steps to ensure consistent experimental outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.